pKa Differentiation: Intermediate Acidity vs. 5-Phenylbarbituric Acid and Phenobarbital
1-Benzyl-5-phenylbarbituric acid exhibits a predicted pKa of 4.29 ± 0.20, which is significantly higher than 5-phenylbarbituric acid (pKa ~2.54) and substantially lower than the CNS-active barbiturate phenobarbital (5-ethyl-5-phenylbarbituric acid, pKa ~7.4) . This intermediate acidity implies that, at physiological pH (7.4), 1-Benzyl-5-phenylbarbituric acid will exist primarily in its ionized, water-soluble form, unlike phenobarbital which is largely unionized and membrane-permeable, or 5-phenylbarbituric acid which is almost fully ionized and poorly lipid-soluble [1]. This specific ionisation profile is critical for applications requiring controlled aqueous solubility or distinct pH-dependent extraction behavior.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.29 ± 0.20 (Predicted) |
| Comparator Or Baseline | 5-Phenylbarbituric acid: 2.54 (25°C); Phenobarbital: 7.4 (25°C) |
| Quantified Difference | ~1.75 units higher than 5-phenylbarbituric acid; ~3.1 units lower than phenobarbital |
| Conditions | Predicted values (Target); Experimental values for comparators in aqueous solution at 25°C |
Why This Matters
This distinct pKa value determines the compound's solubility, extraction efficiency, and potential for salt formation, which are key parameters for synthetic chemistry workflows and analytical method development.
- [1] ChemWhat. Phenobarbital (50-06-6). pKa: 7.3, 11.8(at 25℃). View Source
